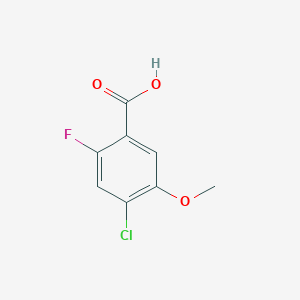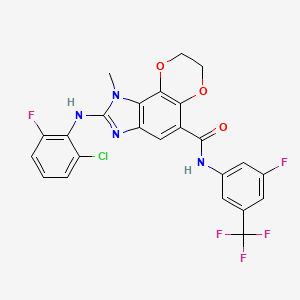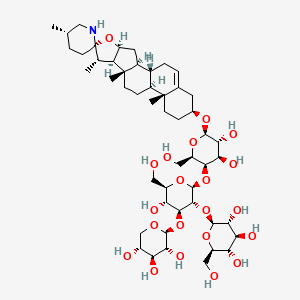
脱氢番茄碱
描述
Dehydrotomatine is not directly discussed in the provided papers; however, the papers do provide insights into related chemical processes and compounds that can help us infer some aspects of dehydrotomatine's nature. Dehydrotomatine is likely a compound that is involved in or is a product of dehydrogenation reactions, similar to those described in the papers. For instance, dehydroquinate synthase (DHQS) is an enzyme that performs several consecutive chemical reactions in one active site, including dehydrogenation as part of the shikimate pathway for the synthesis of aromatic compounds in bacteria, microbial eukaryotes, and plants . This pathway is absent in mammals, making DHQS a potential target for antifungal and antibacterial drugs .
Synthesis Analysis
The synthesis of compounds related to dehydrotomatine involves complex enzymatic processes or chemical reactions. For example, the total synthesis of dehydroaltenusin, a natural enzyme inhibitor, involves a Suzuki-coupling reaction, which is a type of chemical reaction that forms carbon-carbon bonds . This suggests that the synthesis of dehydrotomatine could also involve similar coupling reactions or other complex synthetic steps.
Molecular Structure Analysis
While the molecular structure of dehydrotomatine is not provided, we can deduce that it may have a complex structure involving aromatic rings, similar to other compounds produced by the shikimate pathway . The structure of DHQS, an enzyme in this pathway, reveals an active site capable of multistep catalysis, which could be involved in the formation of dehydrotomatine's structure .
Chemical Reactions Analysis
Dehydrotomatine may undergo or be involved in various chemical reactions, including dehydrogenation. Acceptorless dehydrogenation (AD) reactions are a class of reactions where hydrogen gas is removed from substrates without the need for a stoichiometric oxidant, resulting in efficient and environmentally benign synthesis methods . These reactions are catalyzed by transition metal complexes and can involve the scission of C-H, N-H, and O-H bonds . Dehydrotomatine could potentially be involved in such reactions as a substrate, intermediate, or product.
Physical and Chemical Properties Analysis
The physical and chemical properties of dehydrotomatine are not explicitly mentioned in the provided papers. However, based on the properties of similar compounds, dehydrotomatine may be expected to have properties typical of organic aromatic compounds, such as a certain degree of solubility in organic solvents, potential biological activity given its likely synthesis via the shikimate pathway, and reactivity due to the presence of dehydrogenated functional groups .
科学研究应用
细胞毒性和细胞效应
脱氢番茄碱是番茄糖苷生物碱的次要成分,其结构和细胞毒性已得到分析。研究表明,它对 HepG2、NIH/3T3 和 U937 等动物细胞系表现出细胞毒性,尽管其毒性低于主要番茄糖苷生物碱番茄碱(小野等人,1997 年)。进一步的研究表明,使用脉冲安培检测的高效液相色谱法可以准确测量番茄中脱氢番茄碱的含量(弗里德曼和莱文,1998 年)。
在 α-番茄碱生物合成中的作用
脱氢番茄碱在番茄中 α-番茄碱的生物合成中起着重要作用。一项研究发现了一种参与将脱氢番茄碱苷转化为番茄碱苷的 3β-羟基类固醇脱氢酶/3-酮类固醇还原酶,这是 α-番茄碱生物合成中的关键步骤。发现这种酶 Sl3βHSD 在 α-番茄碱积累的番茄部分高度表达(李等人,2019 年)。在另一项研究中,对参与该生物合成途径的类固醇 5α-还原酶进行了表征,进一步阐明了从脱氢番茄碱苷到番茄碱苷的转化过程(秋山等人,2019 年)。
番茄果实和组织中的含量分析
已经进行研究以分析番茄果实和各种营养组织中脱氢番茄碱和 α-番茄碱的含量。这项研究采用具有紫外检测的高效液相色谱法,深入了解了糖苷生物碱的生物合成以及在植物抗性和人类饮食中的潜在作用(小岳等人,2004 年)。
结构表征和潜在健康益处
已经确定了脱氢番茄碱的结构,并将其与 α-番茄碱进行了比较。两种糖苷生物碱共享一个四糖侧链,但脱氢番茄碱中存在双键(弗里德曼等人,1997 年)。此外,含有番茄碱(包括脱氢番茄碱)的青番茄提取物已被证明可以抑制各种人类癌细胞系的生长,表明具有潜在的抗癌作用(弗里德曼等人,2009 年)。
作用机制
Target of Action
Dehydrotomatine, a steroidal glycoalkaloid (SGA), primarily targets bacteria, fungi, insects, and animals . It is found in mature green fruits, leaves, and flowers of tomatoes and functions as a defensive compound against these pathogens and predators .
Mode of Action
It is known to inhibit the growth of certain strains of protozoan parasites, bacteria, and fungi . It is suggested that dehydrotomatine interacts with its targets, leading to their growth inhibition .
Biochemical Pathways
Dehydrotomatine is involved in the α-tomatine biosynthesis pathway in tomatoes . A key enzyme, Sl3βHSD1, catalyzes the C3 oxidation of dehydrotomatidine (a precursor of dehydrotomatine) to form tomatid-4-en-3-one and also catalyzes the NADH-dependent C3 reduction of a 3-ketosteroid (tomatid-3-one) to form tomatidine . This conversion process is crucial in the biosynthesis of α-tomatine .
Pharmacokinetics
It is known that dehydrotomatine is present in commercial tomatine preparations and those extracted from green tomatoes and tomato leaves .
Result of Action
Action Environment
The action of dehydrotomatine can be influenced by environmental factors. For instance, the concentration of dehydrotomatine in tomato plants can vary depending on the maturity of the plant parts. It has been observed that leaves, stems, and immature green tomato peels and fruit, all containing tomatine, were more effective as inhibitors than those prepared from yellow and red tomato peels which lack tomatine .
未来方向
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMOGFTUZUEFHY-SIUCFGLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317151 | |
| Record name | Dehydrotomatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157604-98-3 | |
| Record name | Dehydrotomatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157604-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrotomatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Dehydrotomatine has a molecular formula of C50H83NO21 and a molecular weight of 1034.2 g/mol. [, , ]
A: Dehydrotomatine and α-tomatine share the same tetrasaccharide side chain (lycotetraose) attached to a steroidal aglycone. The key difference lies in the aglycone structure: dehydrotomatine possesses a double bond between carbon atoms 5 and 6 in its aglycone (tomatidenol), while α-tomatine's aglycone (tomatidine) lacks this double bond. [, , , , ]
A: Various techniques are used to characterize dehydrotomatine, including:* High-performance liquid chromatography (HPLC) [, , , ]* Mass spectrometry (MS) [, , , ] * Tandem mass spectrometry (MS/MS) [, ]* Nuclear Magnetic Resonance (NMR) []* Gas Chromatography-Mass Spectrometry (GC-MS) []
A: Dehydrotomatine biosynthesis in tomato plants follows a complex pathway involving multiple enzymatic steps. The process begins with cholesterol and ultimately leads to the formation of dehydrotomatidine, the aglycone of dehydrotomatine. This aglycone is then glycosylated with a tetrasaccharide moiety to form dehydrotomatine. [, , , ]
A: Research suggests that the biosynthesis of these glycoalkaloids might be under separate genetic control. This is supported by the observation that the ratio of α-tomatine to dehydrotomatine varies significantly across different tomato plant tissues. []
A: Dehydrotomatine is present in various parts of the tomato plant, including fruits (both green and red), leaves, and other vegetative tissues. [, , , , ]
A: While research on dehydrotomatine is ongoing, some studies suggest it may possess the following biological activities:* Antitumor Potential: Studies have shown that dehydrotomatine, in combination with α-tomatine, exhibits cytotoxic effects against various cancer cell lines in vitro, including breast, colon, liver, and stomach cancer cells. [, , ]* Antihypertensive Effects: Dehydrotomatine found in green tomato extracts, along with other bioactive compounds, has been associated with reduced blood pressure in spontaneously hypertensive rats. []* Anti-fungal activity: Research suggests that dehydrotomatine, along with α-tomatine, might contribute to the plant's defense mechanisms against fungal pathogens. []
A: The biological activities exhibited by dehydrotomatine suggest potential applications in various fields:* Medicine: Its antitumor and antihypertensive properties warrant further investigation for potential use in developing novel therapeutic agents. [, , ]* Agriculture: Understanding the role of dehydrotomatine in plant defense mechanisms could contribute to developing pest-resistant tomato varieties. [, ]
A: Dehydrotomatine belongs to the glycoalkaloid family, some members of which can be toxic to humans at high concentrations. While dehydrotomatine is found in tomatoes, its levels are generally low, especially in ripe fruits. [] Further research is needed to fully understand the potential toxicity of dehydrotomatine in humans, particularly at high concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




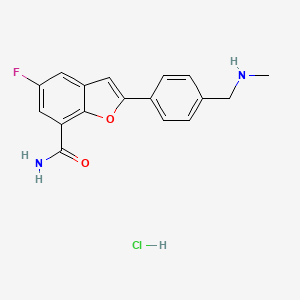
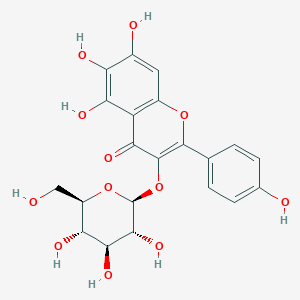

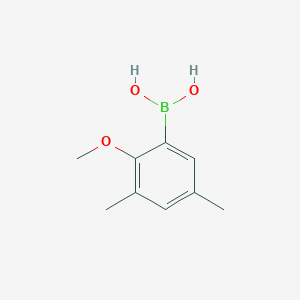
![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)
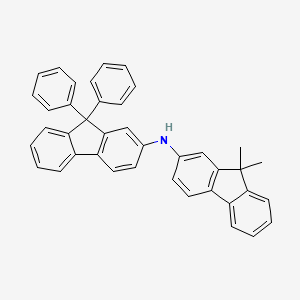
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
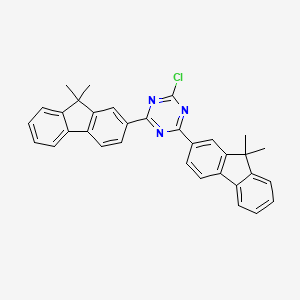
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
